μ-Opioid Receptor Binding Affinity: CTAP vs. Endogenous Hormone Somatostatin
CTAP exhibits exceptionally high affinity for the μ-opioid receptor, with an IC50 of 3.5 nM in a rat brain binding assay using [3H]naloxone as the radioligand. This potency is 7,800-fold greater than that of the endogenous hormone somatostatin [1]. The data confirm that the compound's conformational constraint and amino acid substitutions are optimized for μ-opioid receptor interaction, not somatostatin receptor binding.
| Evidence Dimension | μ-Opioid Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.5 nM |
| Comparator Or Baseline | Somatostatin: IC50 not specified, but reported as 7,800-fold less potent |
| Quantified Difference | 7,800-fold more potent than somatostatin |
| Conditions | Rat brain binding assay with [3H]naloxone |
Why This Matters
This data demonstrates that CTAP is not a somatostatin mimic but a highly optimized μ-opioid receptor ligand, which is critical for researchers requiring a potent and selective tool to interrogate μ-opioid pharmacology without confounding somatostatinergic activity.
- [1] Pelton, J. T., Kazmierski, W., Gulya, K., Yamamura, H. I., & Hruby, V. J. (1986). Design and synthesis of conformationally constrained somatostatin analogues with high potency and specificity for μ opioid receptors. Journal of Medicinal Chemistry, 29(11), 2370-2375. View Source
